molecular formula C11H11NO3 B8534561 5-Acetyl-2,3-dimethoxybenzonitrile CAS No. 134611-50-0

5-Acetyl-2,3-dimethoxybenzonitrile

Cat. No.: B8534561
CAS No.: 134611-50-0
M. Wt: 205.21 g/mol
InChI Key: KYMXIFPGMCNFSS-UHFFFAOYSA-N
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Description

5-Acetyl-2,3-dimethoxybenzonitrile is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

134611-50-0

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-acetyl-2,3-dimethoxybenzonitrile

InChI

InChI=1S/C11H11NO3/c1-7(13)8-4-9(6-12)11(15-3)10(5-8)14-2/h4-5H,1-3H3

InChI Key

KYMXIFPGMCNFSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.2 g of sodium nitrite in 20 ml of water is added dropwise at 0° within 20 minutes to 14.0 g of 5'-amino-3',4'-dimethoxyacetophenone dissolved in 155 ml of 1N hydrochloric acid. After stirring at -2° for 30 minutes the cold diazonium salt solution is added dropwise within 30 minutes at 5°-10° to a solution of 8.7 g of copper(I) cyanide and 5.45 g of potassium cyanide in 60 ml of water. After completion of the addition 200 ml of methylene chloride are added, and the reaction mixture is stirred at 23° for 3 hours and then filtered. The organic phase is separated, washed with water, dried over sodium sulfate and evaporated. The residue is recrystallized from methylene chloride/petroleum ether. There is obtained 5'-cyano-3',4'-dimethoxyacetophenone of m.p. 125°-126°.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper(I) cyanide
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
155 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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N#C[Cu]
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Synthesis routes and methods III

Procedure details

A solution of 5.2 g of sodium nitrile in 20 ml of water is added dropwise at 0° within 20 minutes to 14.0 g of 5'-amino-3',4'-dimethoxyacetophenone dissolved in 155 ml of 1N hydrochloric acid. After stirring at -2° for 30 minutes the cold diazonium salt solution is added dropwise within 30 minutes at 5°-10° to a solution of 8.7 g of copper(I) cyanide and 5.45 g of potassium cyanide in 60 ml of water. After completion of the addition 200 ml of methylene chloride are added, and the reaction mixture is stirred at 23° for 3 hours and then filtered. The organic phase is separated, washed with water, dried over sodium sulfate and evaporated. The residue is recrystallized from methylene chloride/petroleum ether. There is obtained 5'-cyano-3',4'-dimethoxyacetophenone of m.p. 125°-126°.
[Compound]
Name
sodium nitrile
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper(I) cyanide
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
155 mL
Type
solvent
Reaction Step Five

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